11,12-Epoxyeicosatrienoic acid, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,12-Epoxyeicosatrienoic acid, trans- is a metabolite of arachidonic acid, which is a polyunsaturated omega-6 fatty acid. This compound belongs to the family of epoxyeicosatrienoic acids, which are known for their roles in various physiological processes, including anti-inflammatory and vasodilatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
11,12-Epoxyeicosatrienoic acid, trans- can be synthesized through the epoxidation of arachidonic acid using peracids or other oxidizing agents. The reaction typically involves the use of a catalyst to facilitate the formation of the epoxide ring at the 11,12-position of the eicosatrienoic acid chain .
Industrial Production Methods
Industrial production of 11,12-Epoxyeicosatrienoic acid, trans- involves the use of biocatalysts, such as cytochrome P450 enzymes, which can selectively oxidize arachidonic acid to produce the desired epoxide. This method is advantageous due to its high specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
11,12-Epoxyeicosatrienoic acid, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like water or alcohols can react with the epoxide ring under acidic or basic conditions.
Major Products
Diols: Formed through the hydrolysis or reduction of the epoxide ring.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
11,12-Epoxyeicosatrienoic acid, trans- has several scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research.
Wirkmechanismus
11,12-Epoxyeicosatrienoic acid, trans- exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effects: The compound inhibits the activity of soluble epoxide hydrolase, leading to increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory properties.
Vasodilation: It acts on vascular smooth muscle cells to induce relaxation and reduce blood pressure.
Fibrosis Inhibition: The compound modulates the transforming growth factor-beta signaling pathway, reducing the expression of fibrotic markers such as alpha-smooth muscle actin and collagen type-I.
Vergleich Mit ähnlichen Verbindungen
11,12-Epoxyeicosatrienoic acid, trans- is unique among epoxyeicosatrienoic acids due to its specific position of the epoxide ring and its distinct biological activities. Similar compounds include:
- 8,9-Epoxyeicosatrienoic acid
- 14,15-Epoxyeicosatrienoic acid
- 5,6-Epoxyeicosatrienoic acid
These compounds share similar structural features but differ in the position of the epoxide ring and their specific biological effects .
Eigenschaften
CAS-Nummer |
848760-26-9 |
---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5Z,8Z)-10-[(2R,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19-/m1/s1 |
InChI-Schlüssel |
DXOYQVHGIODESM-FYVRRLHDSA-N |
Isomerische SMILES |
CCCCC/C=C\C[C@@H]1[C@H](O1)C/C=C\C/C=C\CCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.